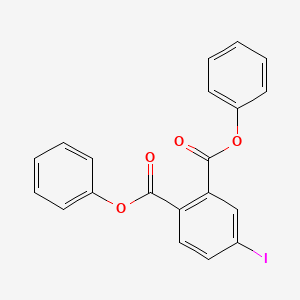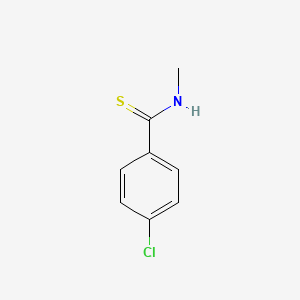
Methyl 2,3-dibromo-3-(3,4,5-trimethoxyphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,3-dibromo-3-(3,4,5-trimethoxyphenyl)propanoate is a chemical compound known for its unique structure and potential applications in various fields. The compound features a propanoate backbone with two bromine atoms and a trimethoxyphenyl group, making it a subject of interest in synthetic chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-dibromo-3-(3,4,5-trimethoxyphenyl)propanoate typically involves the bromination of a precursor compound. One common method is the bromination of methyl 3-(3,4,5-trimethoxyphenyl)propanoate using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,3-dibromo-3-(3,4,5-trimethoxyphenyl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding dibromo alcohol or other reduced derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a dibromo amine derivative, while reduction with LiAlH4 would produce a dibromo alcohol.
Aplicaciones Científicas De Investigación
Methyl 2,3-dibromo-3-(3,4,5-trimethoxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-microbial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 2,3-dibromo-3-(3,4,5-trimethoxyphenyl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The trimethoxyphenyl group is known to interact with various biological targets, potentially inhibiting their activity. For example, compounds with similar structures have been shown to inhibit tubulin polymerization, which is crucial for cell division, making them potential anti-cancer agents .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2,3-dibromo-3-phenylpropanoate
- Methyl 2,3-dibromo-3-(4-methoxyphenyl)propanoate
Uniqueness
Methyl 2,3-dibromo-3-(3,4,5-trimethoxyphenyl)propanoate is unique due to the presence of the trimethoxyphenyl group, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. This group enhances its potential as a pharmacophore, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
92020-64-9 |
|---|---|
Fórmula molecular |
C13H16Br2O5 |
Peso molecular |
412.07 g/mol |
Nombre IUPAC |
methyl 2,3-dibromo-3-(3,4,5-trimethoxyphenyl)propanoate |
InChI |
InChI=1S/C13H16Br2O5/c1-17-8-5-7(6-9(18-2)12(8)19-3)10(14)11(15)13(16)20-4/h5-6,10-11H,1-4H3 |
Clave InChI |
JLZNLULNALKSKA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(C(C(=O)OC)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


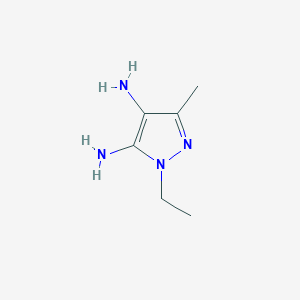
![2,3-dichloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline](/img/structure/B13998636.png)
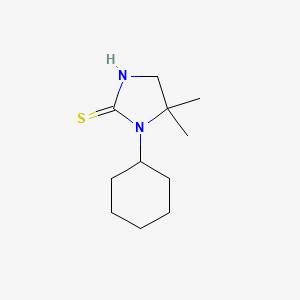
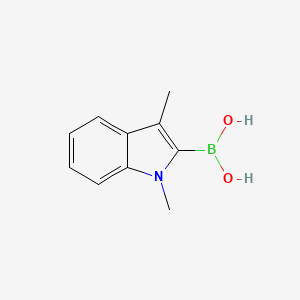
![(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpentanoic acid](/img/structure/B13998647.png)
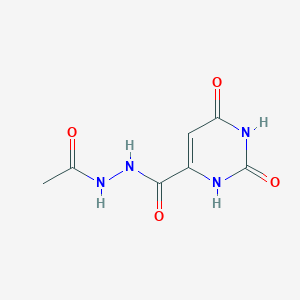
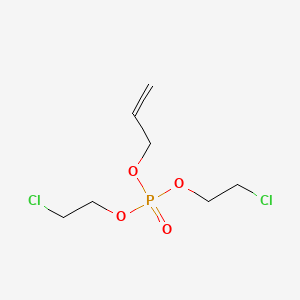

![Diethyl 4,4'-[1H-1,2,4-triazole-3,5-diylbis(carbamoylazanediyl)]dibenzoate](/img/structure/B13998673.png)
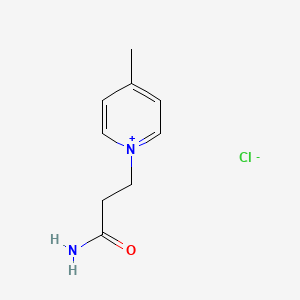
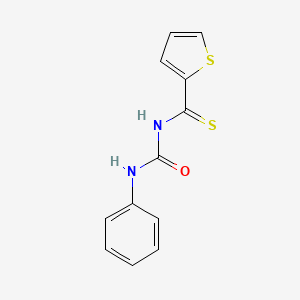
![2-Nitrobicyclo[2.2.2]octane](/img/structure/B13998680.png)
